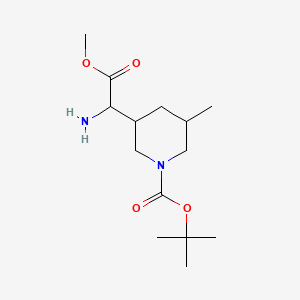
tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)-5-methylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a methoxy-oxo-ethyl group attached to a piperidine ring. It is often used in various chemical and pharmaceutical research applications due to its versatile chemical properties.
準備方法
The synthesis of tert-butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.
Attachment of the Amino Group: The amino group is added through amination reactions.
Addition of the Methoxy-Oxo-Ethyl Group: This group is introduced through esterification or acylation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
tert-Butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: The compound is used in the production of various chemical products and materials.
作用機序
The mechanism of action of tert-butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
tert-Butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
tert-Butyl 3-(1-amino-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate: Lacks the methoxy group.
tert-Butyl 3-(1-amino-2-methoxy-ethyl)-5-methyl-piperidine-1-carboxylate: Lacks the oxo group.
The uniqueness of tert-butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H26N2O4 |
|---|---|
分子量 |
286.37 g/mol |
IUPAC名 |
tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-9-6-10(11(15)12(17)19-5)8-16(7-9)13(18)20-14(2,3)4/h9-11H,6-8,15H2,1-5H3 |
InChIキー |
SRIGYABZRVOVDJ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)C(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















